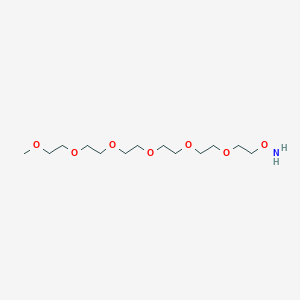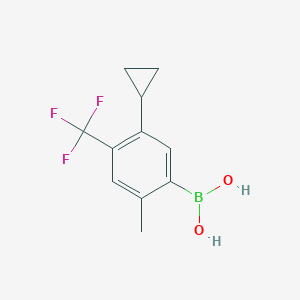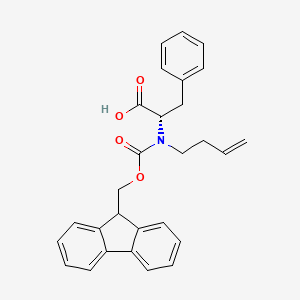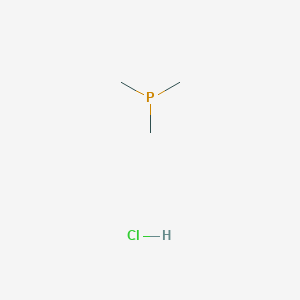
Trimethylphosphine hydrogen chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, trimethyl-, hydrochloride (9CI) is an organophosphorus compound with the chemical formula C3H9P·HCl. It is a derivative of trimethylphosphine, where the phosphine is protonated to form a hydrochloride salt. This compound is commonly used in various chemical reactions and serves as a ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, trimethyl-, hydrochloride can be synthesized by reacting trimethylphosphine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction is as follows:
P(CH3)3+HCl→[HP(CH3)3]Cl
The synthesis is usually conducted in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of phosphine, trimethyl-, hydrochloride involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylphosphine oxide.
Reduction: It can be reduced back to trimethylphosphine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Trimethylphosphine oxide.
Reduction: Trimethylphosphine.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphine, trimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: It can be used in the study of biological systems where phosphine derivatives play a role.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which phosphine, trimethyl-, hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with metals. This interaction can influence the reactivity and stability of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal with which it interacts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphine: The parent compound, which is not protonated.
Triethylphosphine: A similar compound with ethyl groups instead of methyl groups.
Triphenylphosphine: A related compound with phenyl groups.
Uniqueness
Phosphine, trimethyl-, hydrochloride is unique due to its protonated form, which can influence its reactivity and solubility compared to its non-protonated counterparts. This makes it particularly useful in specific chemical reactions where the presence of a protonated phosphine is advantageous.
Propriétés
Numéro CAS |
10237-22-6 |
|---|---|
Formule moléculaire |
C3H10ClP |
Poids moléculaire |
112.54 g/mol |
Nom IUPAC |
trimethylphosphane;hydrochloride |
InChI |
InChI=1S/C3H9P.ClH/c1-4(2)3;/h1-3H3;1H |
Clé InChI |
QMGCGMCWRCSEPP-UHFFFAOYSA-N |
SMILES canonique |
CP(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


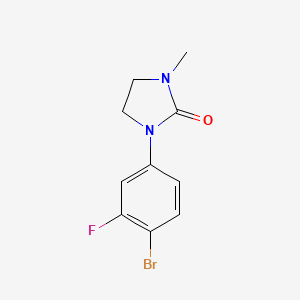
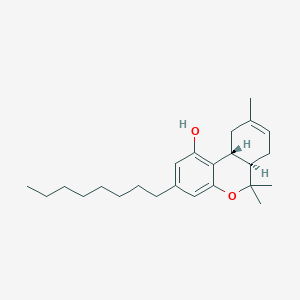
![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)
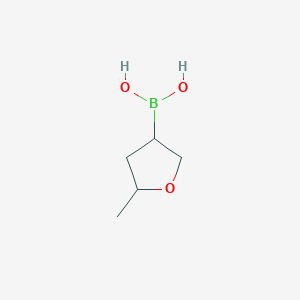
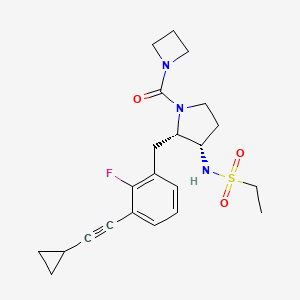

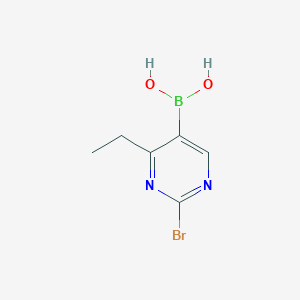
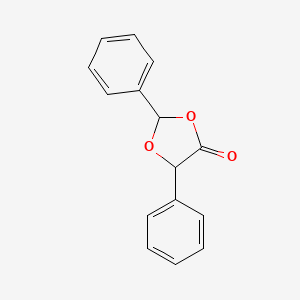
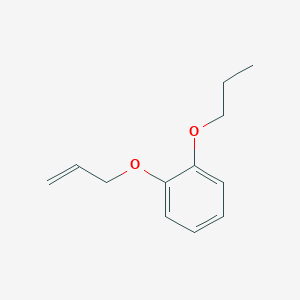
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
